molecular formula C6H4BrCl3Si B1580668 (4-Bromophenyl)trichlorosilane CAS No. 27752-77-8

(4-Bromophenyl)trichlorosilane

Cat. No. B1580668
Key on ui cas rn: 27752-77-8
M. Wt: 290.4 g/mol
InChI Key: WODNGFYRYQNMEO-UHFFFAOYSA-N
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Patent
US07214475B2

Procedure details

Freshly activated magnesium (8.5 g, 0.35 mol) was slowly added over a period of four hours to a solution of 1,4-dibromobenzene (80 g, 0.34 mol) in 200 mL of diethylether, keeping the temperature below 30° C. The reaction mixture was stirred for 8 hours and then slowly added to a mixture of tetrachlorosilane (100 mL, 0.87 mol) in diethylether (50 mL) within 12 hours. The mixture was stirred for 12 hours, and unreacted tetrachlorosilane and diethylether were removed in vacuum. The remaining liquid was fractionally distilled through a Vigreux column under reduced pressure to provide 4-bromophenyltrichlorosilane as an oil (350 μHg/85° C.-37 g/37%). 1HNMR(400 MHz, CDCl3): δ 7.69 (4H, dd). 13CNMR (100 MHz, CDCl3): δ 134.6, 131.9, 130.4, 128.2. GC-MS: 290 (M+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].[Br:2][C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[Cl:10][Si:11](Cl)([Cl:13])[Cl:12]>C(OCC)C>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([Si:11]([Cl:13])([Cl:12])[Cl:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
unreacted tetrachlorosilane and diethylether were removed in vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining liquid was fractionally distilled through a Vigreux column under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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